molecular formula C11H13ClO3S B2659885 (2-Phenyloxolan-2-yl)methanesulfonyl chloride CAS No. 2166793-56-0

(2-Phenyloxolan-2-yl)methanesulfonyl chloride

Cat. No.: B2659885
CAS No.: 2166793-56-0
M. Wt: 260.73
InChI Key: NYEVMVHDWNNEBO-UHFFFAOYSA-N
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Description

(2-Phenyloxolan-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C11H13ClO3S and a molecular weight of 260.74 g/mol . It is also known by its IUPAC name, (2-phenyltetrahydrofuran-2-yl)methanesulfonyl chloride . This compound is characterized by the presence of a phenyloxolan ring and a methanesulfonyl chloride group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenyloxolan-2-yl)methanesulfonyl chloride typically involves the reaction of (2-phenyloxolan-2-yl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

(2-Phenyloxolan-2-yl)methanol+Methanesulfonyl chloride(2-Phenyloxolan-2-yl)methanesulfonyl chloride+HCl\text{(2-Phenyloxolan-2-yl)methanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} (2-Phenyloxolan-2-yl)methanol+Methanesulfonyl chloride→(2-Phenyloxolan-2-yl)methanesulfonyl chloride+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(2-Phenyloxolan-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.

    Reduction: The compound can be reduced to (2-phenyloxolan-2-yl)methanesulfonyl hydride using reducing agents such as lithium aluminum hydride.

    Oxidation: Oxidation reactions can convert the compound into sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used in aqueous or organic solvents.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

(2-Phenyloxolan-2-yl)methanesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Phenyloxolan-2-yl)methanesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various substrates, including amines, alcohols, and thiols, through the formation of sulfonamide, sulfonate ester, and sulfonic acid derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A simpler analog with similar reactivity but lacking the phenyloxolan ring.

    Benzenesulfonyl chloride: Contains a benzene ring instead of the phenyloxolan ring, leading to different reactivity and applications.

    Tosyl chloride (p-toluenesulfonyl chloride): Another sulfonyl chloride with a toluene ring, commonly used in organic synthesis.

Uniqueness

(2-Phenyloxolan-2-yl)methanesulfonyl chloride is unique due to the presence of the phenyloxolan ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable intermediate in the synthesis of complex molecules, offering different reactivity and selectivity compared to other sulfonyl chlorides .

Properties

IUPAC Name

(2-phenyloxolan-2-yl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3S/c12-16(13,14)9-11(7-4-8-15-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEVMVHDWNNEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)(CS(=O)(=O)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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